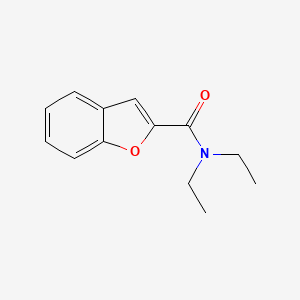

N,N-Diethylbenzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

91956-97-7 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N,N-diethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C13H15NO2/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3 |

InChI Key |

IGWDKCLFESDDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethylbenzofuran 2 Carboxamide and Analogous Structures

Established Amidation and Acylation Protocols

Traditional methods for the synthesis of amides, such as N,N-Diethylbenzofuran-2-carboxamide, often rely on the reaction of a carboxylic acid derivative with an amine. These protocols are well-established and widely used due to their reliability and simplicity.

Direct Amidation from Furan-2-carbonyl or Benzofuran-2-carbonyl Chlorides and Amines

A straightforward and classic approach to synthesizing N,N-disubstituted carboxamides involves the reaction of a carbonyl chloride with a secondary amine. In the case of this compound, this would involve the reaction of benzofuran-2-carbonyl chloride with diethylamine. This method is often efficient, with the primary drawback being the need to prepare the often moisture-sensitive acyl chloride precursor from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. A patent describes a single-pot process for preparing N,N-disubstituted carboxamides by reacting a carboxylic acid with a disubstituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base, which offers a more direct route. google.com

The general reaction is as follows:

This type of reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Carboxamide Formation via Coupling Reagents (e.g., EDC/HOBt/DIPEA)

To circumvent the need for acyl chloride preparation, various coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. A widely used combination includes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a carbodiimide (B86325) coupling agent, 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization and improve efficiency, and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to maintain basic conditions. nih.govresearchgate.net

The reaction mechanism involves the activation of the carboxylic acid (benzofuran-2-carboxylic acid) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine (diethylamine) or, more commonly, with HOBt to form an active ester. The active ester is less prone to side reactions and efficiently acylates the amine to yield the desired amide. nih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net Research has shown that using one equivalent of EDC and DMAP with a catalytic amount of HOBt and DIPEA provides excellent yields for amide bond formation, even with electron-deficient amines. nih.gov

For instance, the synthesis of N-(quinolin-8-yl)benzofuran-2-carboxamide, an analog, was achieved using HATU and DIPEA in DCM, yielding the desired amide in 73% after 5 hours. chemrxiv.orgnih.gov Another study demonstrated a one-pot, two-step transamidation procedure for C3-arylated benzofuran (B130515) products, which also relies on coupling chemistry. mdpi.com

Advanced Catalytic Synthetic Strategies

Modern organic synthesis has seen the emergence of powerful catalytic methods that enable the construction of complex molecules with high efficiency and selectivity. These strategies offer alternatives to traditional methods and open up new avenues for the synthesis of functionalized benzofuran-2-carboxamides.

Palladium-Catalyzed C–H Arylation for Benzofuran-2-carboxamide (B1298429) Scaffolds

Palladium-catalyzed C–H activation and arylation have become indispensable tools for the functionalization of heterocyclic compounds. mdpi.comacs.org This approach allows for the direct formation of carbon-carbon bonds by activating a typically unreactive C-H bond. In the context of benzofuran-2-carboxamides, this strategy can be employed to introduce aryl groups at specific positions of the benzofuran core, leading to a diverse range of analogs.

A notable strategy involves the use of a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide, attached at the 2-position of the benzofuran. chemrxiv.orgnih.govsemanticscholar.org This directing group coordinates to the palladium catalyst and directs the C-H activation to the adjacent C3 position of the benzofuran ring. Subsequent coupling with an aryl halide installs an aryl substituent at the C3 position. chemrxiv.orgnih.govsemanticscholar.org The 8-AQ directing group can then be removed or transformed into other functional groups, including the desired N,N-diethylamide, through a transamidation process. chemrxiv.orgnih.govsemanticscholar.org This modular approach allows for the late-stage diversification of the benzofuran scaffold. chemrxiv.orgmdpi.comnih.govsemanticscholar.org

Researchers have developed a one-pot, two-step transamidation procedure following C-H arylation. mdpi.com This involves activating the 8-AQ amide with Boc anhydride (B1165640) and then reacting it with a different amine to furnish the final carboxamide product. nih.gov

Isocyanide Insertion Methodologies

Isocyanide insertion reactions represent another modern approach to the synthesis of amides. A novel method has been reported for the construction of 2-aminobenzofurans via a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides. nih.gov While this method directly leads to 2-aminobenzofurans rather than 2-carboxamides, it highlights the utility of isocyanide chemistry in building the benzofuran scaffold. Further functionalization of the resulting amino group could potentially lead to the desired carboxamide structure.

Suzuki-Miyaura Cross-Coupling for Functionalized Furan-2-carboxamides

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. researchgate.netlibretexts.orguwindsor.ca It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. While often used to create biaryl linkages, it can also be adapted for the synthesis of functionalized furan (B31954) and benzofuran systems. researchgate.netlibretexts.org

For the synthesis of functionalized furan-2-carboxamides, one could envision a strategy where a suitably substituted furan boronic acid or ester is coupled with an appropriate partner. Alternatively, a halogenated furan-2-carboxamide could be coupled with a boronic acid. An efficient one-step method has been developed to construct furans via a Suzuki-Miyaura cross-coupling reaction of 1,2-oxaborol-2(5H)-ols with carboxylic anhydrides, showcasing the versatility of this reaction in furan synthesis. researchgate.net The challenge in applying this method to 2-pyridyl nucleophiles, which are structurally similar to furan systems in some respects, has been noted due to the slow rate of transmetalation and decomposition of the organoboron reagent. nih.gov However, the development of specific catalyst systems has overcome some of these limitations. nih.gov

Table of Synthetic Methodologies for this compound and Analogs

| Method | Reactants | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Direct Amidation | Benzofuran-2-carbonyl chloride, Diethylamine | Base (e.g., pyridine) | Simple, efficient, requires acyl chloride precursor. google.com |

| Peptide Coupling | Benzofuran-2-carboxylic acid, Diethylamine | EDC, HOBt, DIPEA | Mild conditions, high yields, avoids acyl chlorides. nih.govresearchgate.net |

| Pd-Catalyzed C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl iodide | Pd(OAc)₂, AgOAc, NaOAc | Direct C-H functionalization, requires directing group. chemrxiv.orgnih.govnih.gov |

| Isocyanide Insertion | ortho-Quinone methide, Isocyanide | Sc(OTf)₃ | Forms 2-aminobenzofurans, potential for further modification. nih.gov |

| Suzuki-Miyaura Coupling | Halogenated furan-2-carboxamide, Boronic acid | Pd catalyst, Base | Versatile for C-C bond formation, requires specific precursors. researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran-2-carbonyl chloride |

| Diethylamine |

| Thionyl chloride |

| Oxalyl chloride |

| N,N-disubstituted carboxamides |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| N,N-diisopropylethylamine (DIPEA) |

| Benzofuran-2-carboxylic acid |

| O-acylisourea |

| N-(quinolin-8-yl)benzofuran-2-carboxamide |

| HATU |

| 8-aminoquinoline (8-AQ) |

| Boc anhydride |

| 2-aminobenzofurans |

| ortho-quinone methides |

| Isocyanides |

| Furan-2-carboxamides |

| Furan boronic acid |

| 1,2-oxaborol-2(5H)-ols |

Multi-Component and Cascade Reaction Approaches

Modern synthetic chemistry emphasizes the use of multi-component and cascade reactions to construct complex molecular architectures in a single operation, thereby enhancing efficiency and reducing waste. These approaches have been successfully applied to the synthesis of benzofuran-2-carboxamide derivatives.

Intramolecular Cyclization Reactions in Fused-Ring Systems

A novel and effective method for creating fused furan ring systems, including benzofurans, involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov This strategy begins with the deprotonation of unsaturated acyloxy sulfones using a strong base like lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (B95107) (THF). The resulting intermediate undergoes intramolecular cyclization. Subsequent dehydration and double bond isomerization, typically induced by acid treatment, yield the desired fused furan rings in good yields. nih.gov This methodology has been successfully adapted for the synthesis of benzofurans from acyloxy sulfones derived from phenols. nih.gov

Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones presents another route to benzofuran derivatives. organic-chemistry.org Optimized conditions for this reaction involve using nickel(II) triflate (Ni(OTf)₂) or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)₂Cl₂) with 1,10-phenanthroline (B135089) as a ligand in acetonitrile (B52724) (MeCN) at elevated temperatures. This method demonstrates good tolerance for various functional groups on the aromatic rings. organic-chemistry.org

Transamidation Chemistry for Benzofuran-2-carboxamide Derivatives

A highly modular and efficient route to a wide array of elaborate benzofuran-2-carboxamides utilizes a combination of directed C-H arylation and transamidation chemistry. mdpi.comnih.gov This synthetic sequence often starts with the commercially available benzofuran-2-carboxylic acid. An 8-aminoquinoline (8-AQ) auxiliary is first installed onto the carboxylic acid. chemrxiv.org

This 8-AQ amide then serves as a directing group for palladium-catalyzed C-H arylation at the C3 position of the benzofuran scaffold, allowing for the introduction of various aryl and heteroaryl substituents. mdpi.comnih.govchemrxiv.org The key to diversifying the carboxamide functionality lies in a subsequent transamidation step. The 8-aminoquinoline amide is activated by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(dimethylamino)pyridine (DMAP), forming an N-acyl-Boc-carbamate intermediate. mdpi.comchemrxiv.org This activated intermediate readily undergoes aminolysis with a variety of primary and secondary amines to yield the desired benzofuran-2-carboxamide derivatives. mdpi.comchemrxiv.org A significant advantage of this method is the ability to perform the directing group cleavage and diversification in a one-pot, two-step procedure, which streamlines the synthesis and allows for the generation of a diverse library of compounds for screening purposes. mdpi.comnih.govdiva-portal.org

Table 1: One-Pot Transamidation of C3-Substituted Benzofuran-2-(8-aminoquinoline)amides

| Entry | C3-Substituent | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Morpholine | N-(morpholine-4-carbonyl)-3-phenylbenzofuran-2-carboxamide | 85 |

| 2 | 4-Methoxyphenyl | Piperidine (B6355638) | N-(piperidine-1-carbonyl)-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 82 |

| 3 | 2-Thienyl | Diethylamine | N,N-diethyl-3-(thiophen-2-yl)benzofuran-2-carboxamide | 78 |

This table is a representation of typical yields reported for the one-pot transamidation procedure.

Strategic Derivatization and Functionalization

The functionalization of the benzofuran scaffold and the carboxamide moiety is crucial for tuning the properties of the final molecule. Various techniques have been developed for this purpose.

Homologation and Esterification Techniques (e.g., using Diazomethane)

While the direct homologation of carboxylic acids to extend the carbon chain by one unit has been a long-standing challenge, recent advancements have provided novel solutions. nih.gov One-step homologation of carboxylic acids can now be achieved using a bench-stable (1-phosphoryl)vinyl sulfonate reagent under mild conditions. This method can be applied to a wide range of carboxylic acids, including those with complex structures, to produce homologated esters, amides, and carboxylic acids. nih.gov

Historically, esterification of carboxylic acids like benzofuran-2-carboxylic acid has been a common derivatization strategy. Traditional methods, though not detailed in the provided context for this specific compound, often involve reagents like diazomethane (B1218177) for the clean conversion of carboxylic acids to their corresponding methyl esters. However, the use of diazomethane is often limited by its toxicity and explosive nature.

Functionalization of Carboxamide Nitrogen and Ring Systems

The functionalization of the carboxamide nitrogen in benzofuran-2-carboxamides is intrinsically linked to the transamidation chemistry discussed previously. By employing a diverse range of primary and secondary amines in the aminolysis of the activated N-acyl-Boc-carbamate intermediate, a wide variety of substituents can be introduced onto the amide nitrogen. mdpi.comchemrxiv.org

Functionalization of the benzofuran ring system itself can be achieved through several methods. As mentioned, palladium-catalyzed C-H arylation is a powerful tool for introducing aryl and heteroaryl groups at the C3 position. mdpi.comnih.govchemrxiv.org Other positions on the benzofuran ring can also be functionalized, although this is less specifically detailed in the context of this compound.

Lithiation-Phosphonylation Procedures for Heteroaromatic Scaffolds

A one-pot lithiation-phosphonylation procedure offers a direct method for introducing phosphonate (B1237965) groups onto heteroaromatic scaffolds like benzofuran. mdpi.com This process involves the direct lithiation of the heteroaromatic compound, typically at the most acidic position. For benzofuran, lithiation preferentially occurs at the 2-position. rsc.org The resulting lithiated intermediate is then reacted with an electrophile such as diethyl chlorophosphite. Subsequent oxidation, for instance with hydrogen peroxide, yields the corresponding heteroaromatic phosphonate. mdpi.com

In the case of benzofuran, this reaction can sometimes lead to a mixture of the desired phosphonate and a phosphinate byproduct. mdpi.com The success of this procedure is highly dependent on the stability and reactivity of the lithiated intermediate. For some heteroaromatic systems, ring-opening of the lithiated species can occur, leading to undesired side products. mdpi.comrsc.org

Spectroscopic and Crystallographic Characterization of N,n Diethylbenzofuran 2 Carboxamide Structures

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of each element) of a compound. This process is crucial in synthetic chemistry for confirming the empirical formula of a newly synthesized substance, thereby providing strong evidence for its molecular formula and purity. The technique relies on the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products.

For N,N-Diethylbenzofuran-2-carboxamide, the molecular formula is established as C₁₃H₁₅NO₂. Based on this formula, the theoretical mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) can be calculated. Experimental analysis of a pure sample of the compound is then performed, and the results are compared to these theoretical values. A close correlation between the experimentally determined ("found") values and the calculated ("calcd.") values confirms that the synthesized compound has the correct atomic composition and is free from significant impurities.

The theoretical elemental composition is derived from the molecular weight of the compound (217.27 g/mol ) and the atomic weights of its constituent elements. The results of this comparison are typically presented in a data table, as shown below.

Table 1. Comparison of Calculated and Experimental Elemental Analysis Data for C₁₃H₁₅NO₂.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 71.86 | Value determined experimentally |

| Hydrogen (H) | 6.96 | Value determined experimentally |

| Nitrogen (N) | 6.45 | Value determined experimentally |

| Oxygen (O) | 14.73 | Value determined experimentally |

The experimental values obtained for a verified, high-purity sample of this compound would be expected to align closely with the calculated percentages, typically within a margin of ±0.4%. Such a result validates the empirical formula as C₁₃H₁₅NO₂ and, in conjunction with molecular weight determination from techniques like mass spectrometry, confirms the molecular formula. This confirmation is a critical step in the comprehensive characterization of the compound's chemical identity.

Computational and Theoretical Investigations of N,n Diethylbenzofuran 2 Carboxamide

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. A typical DFT study of N,N-Diethylbenzofuran-2-carboxamide would encompass the following analyses.

Molecular Geometry Optimization

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the benzofuran (B130515) core, the carboxamide linker, and the diethylamino group. However, specific optimized geometric parameters from DFT calculations for this compound are not available in published literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

Understanding the electronic structure of a molecule is key to predicting its reactivity. This analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

At present, there are no published studies reporting the HOMO-LUMO energies or the HOMO-LUMO gap for this compound.

Charge Distribution Analysis (e.g., Natural Population Analysis - NPA)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on each atom within a molecule. This information provides insights into the molecule's polarity and potential sites for electrostatic interactions. An NPA study of this compound would reveal the partial charges on the oxygen, nitrogen, and carbon atoms, highlighting regions of electrophilicity and nucleophilicity.

Regrettably, no specific data from Natural Population Analysis or other charge distribution methods for this compound has been reported in the scientific literature.

Vibrational Frequency Calculations and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculated frequencies can aid in the interpretation of experimental IR spectra, helping to identify the characteristic vibrational modes of the molecule's functional groups. A vibrational frequency calculation for this compound would predict the stretching and bending frequencies for the C=O, C-N, and C-O bonds, among others.

A search of the available literature did not yield any predicted vibrational frequencies or simulated spectra for this compound.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Molecules with flexible bonds, such as the diethylamino group in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape that governs their interconversion. This is crucial for understanding how the molecule might interact with biological targets.

There are currently no published studies detailing the conformational analysis or energy landscape of this compound.

Theoretical Basis of Dynamic Structural Analysis

The dynamic nature of this compound's structure, particularly concerning the orientation of the diethylamino group, is a key area of computational and theoretical investigation. The rotation around the C2-C(O) and C(O)-N bonds allows for various conformations, with the most significant dynamic process being the hindered rotation around the amide C-N bond.

This hindered rotation arises from the partial double bond character of the amide linkage, a consequence of the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. researchgate.netresearchgate.net This resonance effect results in a significant energy barrier to rotation, making the interconversion between different rotamers a process that can be studied on the NMR timescale. researchgate.netmdpi.com

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy is a primary experimental technique for investigating such conformational dynamics. unibas.it At low temperatures, the rate of rotation around the amide bond is slow, allowing for the distinct observation of signals for the non-equivalent ethyl groups. As the temperature is increased, the rate of rotation accelerates. This increased rate of chemical exchange leads to a broadening of the NMR signals, which eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature . mdpi.com

By analyzing the shape of the NMR signals at various temperatures (line-shape analysis), it is possible to determine the rate constants for the rotational process. nih.govresearchgate.net These rate constants can then be used in the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the hindered rotation. mdpi.com

Theoretical calculations , predominantly using Density Functional Theory (DFT), complement experimental DNMR studies. unibas.it DFT calculations can model the potential energy surface of the molecule as a function of the dihedral angle of the amide bond. This allows for the identification of the ground-state conformations (energy minima) and the transition state for rotation. unibas.itresearchgate.net The energy difference between the ground state and the transition state provides a theoretical value for the rotational energy barrier, which can be compared with the experimental data obtained from DNMR. nih.gov This combination of experimental and theoretical approaches provides a robust understanding of the dynamic structural behavior of this compound in solution.

Below is an illustrative table of the type of data obtained from dynamic NMR studies on related N,N-dialkylamides, showcasing the energy barriers for rotation.

| Compound | Solvent | Coalescence Temperature (K) | Rotational Barrier (ΔG‡) (kJ/mol) |

| N,N-Dimethylformamide | CDCl₃ | ~295 | ~88 |

| N,N-Dimethylacetamide | CDCl₃ | ~298 | ~78 |

| N,N-Dimethylbenzamide | CDCl₃ | ~285 | ~70 |

This table is illustrative and provides typical values for related compounds to demonstrate the data derived from dynamic structural analysis.

Conceptual DFT Applications in Reaction Mechanism Elucidation

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating various electronic properties, researchers can gain insights into how the molecule will interact with other reagents and the preferred pathways for chemical transformations.

One of the most common applications of conceptual DFT is in the study of cycloaddition reactions , a class of reactions that benzofuran derivatives are known to undergo. researchgate.netwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where DFT can be used to predict reactivity and selectivity. wikipedia.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory is a key component of this analysis. youtube.com FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between the HOMO and LUMO is a critical indicator of reactivity; a smaller energy gap generally corresponds to a more facile reaction. researchgate.net For this compound, DFT calculations can determine the energies and spatial distributions of its HOMO and LUMO, allowing for predictions about its reactivity with various dienophiles or dienes.

DFT is also instrumental in mapping the entire reaction pathway . This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS) . The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea or ΔG‡) of the reaction. nih.govcdnsciencepub.com By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise, or different regiochemical outcomes), the most favorable mechanism can be identified. nih.govnih.gov

For instance, in a hypothetical cycloaddition reaction involving the furan (B31954) ring of this compound, DFT could be used to:

Calculate the HOMO and LUMO energies of the reactants to predict the feasibility of the reaction.

Model the transition state structures for different modes of addition (e.g., endo vs. exo).

Calculate the activation energies for these pathways to determine the kinetic product.

Analyze the charge distribution and orbital coefficients to explain the observed regioselectivity.

The following table illustrates the kind of data that can be generated from DFT calculations to compare different reaction pathways for a hypothetical reaction.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Pathway A (Concerted) | 0.0 | +25.5 | -15.2 | 25.5 |

| Pathway B (Stepwise, via Intermediate 1) | 0.0 | +28.0 (TS1) | +5.0 (Intermediate 1) | 28.0 |

| Pathway C (Stepwise, via Intermediate 2) | 0.0 | +22.1 (TS1) | -2.5 (Intermediate 2) | 22.1 |

This is a hypothetical data table illustrating how DFT can be used to compare the energetics of different reaction mechanisms.

Through these computational approaches, a detailed, quantitative understanding of the reaction mechanisms available to this compound can be achieved, guiding synthetic efforts and providing fundamental insights into its chemical behavior.

Chemical Reactivity and Mechanistic Studies of N,n Diethylbenzofuran 2 Carboxamide Derivatives

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The benzofuran (B130515) ring is susceptible to electrophilic attack, and the position of substitution is influenced by the directing effects of the fused benzene (B151609) ring, the oxygen heteroatom, and any substituents present. For benzofuran itself, electrophilic substitution, such as nitration or formylation, can occur at the C2 or C3 position. The presence of the N,N-diethylcarboxamide group at the C2 position deactivates this position towards further electrophilic attack and directs incoming electrophiles to the C3 position or to the benzene ring.

Conversely, the electron-deficient nature of the carbonyl carbon in the carboxamide group makes it a potential site for nucleophilic attack. While the amide moiety is generally less reactive towards nucleophiles than esters or acid chlorides, reactions with strong nucleophiles can lead to addition or substitution products. Furthermore, palladium-catalyzed reactions have been developed for the nucleophilic substitution of groups at the benzylic-like position of benzofuran-2-ylmethyl acetates, indicating the feasibility of nucleophilic attack at positions adjacent to the core ring system. researchgate.net

A notable strategy for the functionalization of benzofuran-2-carboxamides involves palladium-catalyzed C–H arylation. researchgate.netcapes.gov.br This method utilizes a directing group, such as 8-aminoquinoline (B160924), to facilitate the introduction of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. researchgate.netcapes.gov.br

Rearrangement Reactions and Intramolecular Cyclization Pathways

Benzofuran derivatives are known to undergo various rearrangement reactions, often catalyzed by acids or transition metals. These reactions can lead to the formation of structurally diverse and complex heterocyclic systems. For instance, charge-accelerated-sigmatropic rearrangements have been reported for related benzofuran precursors, leading to highly substituted benzofurans.

Intramolecular cyclization pathways offer a powerful tool for the synthesis of fused benzofuran systems. While specific examples for N,N-diethylbenzofuran-2-carboxamide are not extensively documented, related studies on substituted benzofurans demonstrate the potential for such transformations. For example, acid-catalyzed cascade intramolecular Friedel-Crafts reactions followed by rearrangement and aromatization have been used to synthesize 2-substituted-3-aryl benzofurans from appropriate precursors.

An interesting rearrangement has been observed during the synthesis of certain benzofuran derivatives, where a benzopyran group rearranges to a benzofuran group under moderate conditions. This highlights the potential for unexpected yet synthetically useful transformations within this class of compounds.

Organometallic Reactions and Complexation Studies

The field of organometallic chemistry offers a versatile platform for the functionalization of benzofuran-2-carboxamide (B1298429) derivatives. Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, have been successfully applied to benzofuran-2-ylmethyl acetates, allowing for the formation of C-N, C-S, C-O, and C-C bonds with various nucleophiles. researchgate.net The choice of the palladium catalyst and ligand system is crucial for the success of these transformations, with different catalytic systems being optimal for different types of nucleophiles. researchgate.net

The synthesis of elaborate benzofuran-2-carboxamide derivatives has been achieved through a combination of 8-aminoquinoline directed C–H arylations and subsequent transamidations. researchgate.netcapes.gov.br This powerful sequence allows for the introduction of a wide range of substituents at the C3 position, followed by modification of the carboxamide moiety. researchgate.netcapes.gov.br

While specific complexation studies with this compound are not widely reported, the benzofuran scaffold and the carboxamide group both offer potential coordination sites for metal ions. The oxygen atom of the furan (B31954) ring and the carbonyl oxygen and nitrogen atom of the amide group could all potentially coordinate with various metal centers, leading to the formation of organometallic complexes with interesting structural and catalytic properties.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Monitoring

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For the palladium-catalyzed reactions of benzofuran-2-carboxamide derivatives, mechanistic studies often involve the identification of key intermediates and the determination of reaction kinetics. For instance, in the palladium-catalyzed C-H arylation reactions, the mechanism is believed to involve the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the C-C bond.

Steric and Electronic Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives in chemical reactions are profoundly influenced by the steric and electronic effects of substituents on both the benzofuran ring and the carboxamide nitrogen.

Steric Effects: The size of the substituents on the nitrogen atom of the carboxamide group can have a significant impact on the reactivity of the molecule. Bulky substituents can hinder the approach of reactants to the carbonyl group or to the adjacent positions on the benzofuran ring. This steric hindrance can affect reaction rates and, in some cases, alter the regioselectivity of a reaction. In palladium-catalyzed reactions, the steric bulk of the ligands on the palladium center also plays a critical role in determining the outcome of the reaction.

The interplay between steric and electronic effects is crucial in controlling the outcome of chemical reactions. For example, in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides, the electronic nature of the arylating agent and the steric environment around the reaction center will influence the efficiency and selectivity of the process.

Structure Activity Relationship Sar Studies on N,n Diethylbenzofuran 2 Carboxamide and Its Scaffold

Rational Design Principles for Structural Modification

The rational design of novel benzofuran-2-carboxamide (B1298429) derivatives involves a systematic approach to modifying the core scaffold and its substituents to enhance a desired biological effect. Key positions on the benzofuran (B130515) ring, including C3, C5, and C6, as well as the N,N-diethylcarboxamide moiety itself, have been identified as amenable to modification to modulate activity.

A central strategy in the rational design of these compounds is the introduction of various substituents onto the benzofuran nucleus. For instance, palladium-catalyzed C-H functionalization can be employed to install a diverse range of aryl and heteroaryl groups at the C3 position of the benzofuran scaffold. mdpi.comdiva-portal.orgnih.govchemrxiv.org This method provides a modular and efficient route to a wide array of C3-substituted benzofuran-2-carboxamides, allowing for the exploration of how different aromatic systems in this position affect biological targets. mdpi.comdiva-portal.orgnih.govchemrxiv.org

Furthermore, the substitution pattern on the benzene (B151609) ring of the benzofuran scaffold plays a significant role in determining biological activity. The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to biological targets. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Modifications to the carboxamide group are also a key aspect of rational design. The diethylamide can be replaced with other amines to explore the impact of different steric and electronic properties on activity. For example, the incorporation of hydrophilic groups like piperidine (B6355638) can improve the physicochemical properties of the compound. nih.gov

The following table summarizes some of the key rational design principles for the structural modification of the benzofuran-2-carboxamide scaffold based on research findings.

Table 1: Rational Design Principles for Modification of the Benzofuran-2-Carboxamide Scaffold

| Position of Modification | Type of Modification | Rationale/Observed Effect |

|---|---|---|

| C2-Carboxamide | Variation of the amine | Exploration of steric and electronic requirements of the binding pocket. nih.gov |

| Replacement with bioisosteres (e.g., tetrazole) | To improve metabolic stability and solubility while maintaining necessary interactions. mdpi.com | |

| C3-Position | Introduction of aryl/heteroaryl groups | To explore additional binding interactions and vector-based drug design. mdpi.comdiva-portal.orgnih.govchemrxiv.org |

| Benzene Ring (C4-C7) | Halogenation (F, Cl, Br) | Can enhance binding affinity through halogen bonding. nih.gov |

Exploration of Stereochemical Considerations in Derivatives

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For derivatives of the N,N-diethylbenzofuran-2-carboxamide scaffold that contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different potencies and efficacies.

An illustrative example of the importance of stereochemistry is seen in a study of enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines, which were evaluated as antimalarial agents. nih.gov In this study, the synthesis and testing of individual enantiomers revealed a clear structure-activity relationship based on the stereochemistry at the C1 position of the tetrahydro-β-carboline ring. nih.gov

The study found that the (R)-enantiomer of a particular derivative, (R)-3b, was pharmacologically superior to its (S)-enantiomer. nih.gov This suggests that the specific spatial orientation of the benzofuran-2-carboxamide moiety in relation to the rest of the molecule is crucial for its interaction with the biological target in the Plasmodium falciparum parasite. nih.gov A close inspection of the concentration-response curve for the racemic mixture of this compound showed a low Hill slope, which can sometimes indicate that one enantiomer is significantly more active than the other. nih.gov

This highlights the necessity of exploring stereochemical considerations in the design and development of new derivatives. The synthesis of stereochemically pure compounds is often essential to fully understand the SAR and to develop a drug candidate with optimal activity and potentially fewer off-target effects.

Table 2: Stereochemical Influence on Antimalarial Activity of a Benzofuran-2-carboxamide Derivative

| Compound | Stereochemistry | EC50 against P. falciparum (nM) |

|---|---|---|

| (±)-3b | Racemic | < 300 |

| (R)-3b | (R)-enantiomer | More potent |

Note: Specific EC50 values for the individual enantiomers were not provided in the reference, but the pharmacological superiority of the (R)-enantiomer was established.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

For the benzofuran scaffold, 2D-QSAR studies have been successfully applied to understand the factors governing the biological activity of its derivatives. In one such study on benzofuran-based vasodilators, a build-up multiple linear regression (BMLR) model was developed to correlate the vasodilatory activity of a series of compounds with various molecular descriptors. mdpi.com

The developed QSAR model revealed the importance of several descriptors in influencing the vasodilatory activity. mdpi.com These descriptors can be broadly categorized into electronic, topological, and steric parameters. The study can provide insights into which molecular properties are favorable or unfavorable for the desired biological effect.

Table 3: Example of a 2D-QSAR Model for Benzofuran-Based Vasodilators

| Descriptor Type | Descriptor Name | Correlation with Activity | Interpretation |

|---|---|---|---|

| Topological | chi1 | Positive | Indicates that a higher degree of molecular branching is favorable for activity. |

| Electronic | LUMO | Negative | Suggests that a lower energy of the lowest unoccupied molecular orbital is beneficial. |

| Steric | Molecular Weight | Positive | A higher molecular weight, within a certain range, is associated with increased activity. |

This table is a generalized representation of the types of descriptors and their interpretations in a QSAR study and is based on the findings from the cited research. mdpi.com

The predictive power of a QSAR model is typically assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). A robust and predictive QSAR model can be a valuable tool for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

Strategies for Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are two key strategies in medicinal chemistry used to design new compounds with improved properties by modifying the core molecular framework or specific functional groups.

Scaffold Hopping

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key functional groups responsible for biological activity. This can lead to the discovery of novel chemical series with improved properties such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property.

A notable example of scaffold hopping from a benzofuran derivative involved the identification of a benzoxazole (B165842) (BZX) scaffold as a replacement for the benzofuran core in a series of inhibitors targeting the Pks13 enzyme in Mycobacterium tuberculosis. acs.orgnih.govresearchgate.net The original benzofuran derivative, TAM16, was a potent inhibitor but was halted due to cardiotoxicity. acs.orgnih.gov The scaffold hopping approach led to the discovery of BZX derivatives that retained the desired biological activity against Pks13, demonstrating that the BZX scaffold could serve as a viable alternative to the benzofuran core. acs.orgnih.govresearchgate.net

Table 4: Example of Scaffold Hopping from a Benzofuran Derivative

| Original Scaffold | Replacement Scaffold | Rationale/Outcome |

|---|

| Benzofuran | Benzoxazole | To identify a new scaffold with a similar mode of action but potentially improved safety profile. Led to the discovery of potent Pks13 inhibitors with the benzoxazole core. acs.orgnih.govresearchgate.net |

Bioisosteric Replacements

Bioisosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a new compound with similar biological activity. cambridgemedchemconsulting.com This strategy is often used to fine-tune the steric, electronic, or physicochemical properties of a lead compound.

For the benzofuran-2-carboxamide scaffold, several bioisosteric replacements have been explored. The benzofuran ring itself can be considered a bioisostere of other bicyclic aromatic systems. For instance, indole, benzimidazole, and benzoxazole have been investigated as replacements for the benzofuran moiety. mdpi.comnih.govresearchgate.net In a study on antimalarial compounds, replacing the benzofuran with an indole, benzimidazole, or benzoxazole resulted in a decrease in activity, indicating that the benzofuran scaffold was preferred for that particular target. nih.gov

The carboxylic acid moiety, from which the N,N-diethylcarboxamide is derived, is also a common target for bioisosteric replacement. For example, a tetrazole can be used as a bioisostere for a carboxylic acid to improve metabolic stability and alter physicochemical properties. mdpi.com

Table 5: Examples of Bioisosteric Replacements for the Benzofuran-2-carboxamide Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale/Potential Effect |

|---|---|---|

| Benzofuran Ring | Indole Ring | To replace the furan (B31954) oxygen with a nitrogen atom, altering hydrogen bonding potential. mdpi.comnih.gov |

| Benzimidazole Ring | To introduce an additional nitrogen atom, potentially forming new interactions. nih.gov | |

| Benzoxazole Ring | To change the heteroatom arrangement within the bicyclic system. nih.gov | |

| Carboxamide Group | Trifluoroethylamine | Can act as an amide isostere with altered electronic properties and metabolic stability. u-tokyo.ac.jp |

| Carboxylic Acid (precursor) | Tetrazole | To mimic the acidic properties of the carboxylic acid while potentially improving metabolic stability and pharmacokinetic properties. mdpi.com |

Future Research Directions and Advanced Methodologies for N,n Diethylbenzofuran 2 Carboxamide

Development of Highly Efficient and Sustainable Synthetic Routes

The demand for environmentally benign and economically viable chemical processes has spurred the development of green synthetic methodologies for benzofuran (B130515) derivatives. elsevier.esnih.govepa.gov Future research will likely focus on several key areas to enhance the efficiency and sustainability of N,N-Diethylbenzofuran-2-carboxamide synthesis.

Catalytic Systems:

Palladium and Copper Catalysis: Palladium- and copper-catalyzed reactions have been instrumental in synthesizing benzofuran rings. nih.govacs.org Future work will likely explore more active and selective catalysts, including those based on other transition metals, to improve reaction yields and reduce catalyst loading. elsevier.esnih.gov The development of recyclable catalysts is also a significant goal to minimize waste and cost. acs.org

Acid and Base Catalysis: Both Brønsted and Lewis acids, as well as various bases, have been employed in benzofuran synthesis. nih.gov Research into novel and more efficient catalytic systems in this category will continue.

Reaction Conditions and Solvents:

One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. nih.gov Further development of one-pot strategies for this compound and its analogs is a promising avenue.

Green Solvents: The use of eco-friendly solvents, such as deep eutectic solvents (DES), water, and bio-derived solvents like 2-MeTHF, is a key aspect of green chemistry. nih.govacs.org Research will continue to identify and optimize the use of such solvents in benzofuran synthesis.

Photochemical and Microwave-Assisted Synthesis: Visible-light-mediated catalysis and microwave irradiation offer energy-efficient alternatives to traditional heating methods and can lead to faster reaction times and higher yields. nih.govepa.gov

Starting Materials:

Renewable Feedstocks: Utilizing renewable starting materials, such as those derived from natural products, aligns with the principles of green chemistry. elsevier.es For instance, vanillin, a well-known natural product, can serve as a precursor for certain benzofuran derivatives. elsevier.es

A comparative table of different synthetic approaches is presented below:

| Synthetic Approach | Catalyst/Reagent | Key Features | Reference |

| Palladium-Catalyzed Cyclization | Pd(OAc)2 | High efficiency for C-H arylation. | mdpi.com |

| Copper-Catalyzed Synthesis | Copper Iodide | Enables one-pot synthesis in deep eutectic solvents. | nih.gov |

| Acid-Catalyzed Cyclization | Acetic Acid | One-pot protocol using a simple acid catalyst. | nih.gov |

| Visible-Light-Mediated Catalysis | - | Utilizes light energy for chemical transformations. | nih.gov |

Application of Advanced Spectroscopic Techniques for Elucidating Complex Structures

The precise characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. Advanced spectroscopic techniques play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Multi-dimensional NMR: Techniques like 1H-1H COSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex proton and carbon signals in substituted benzofurans. nih.gov

Isotope Labeling: The use of stable isotopes, such as 13C and 15N, can significantly enhance the sensitivity and resolution of NMR experiments, facilitating the detailed structural analysis of complex molecules. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to fragment ions, providing valuable information about the connectivity of atoms within a molecule and aiding in its structural elucidation. nih.gov

The combination of NMR and MS is a powerful approach for the comprehensive characterization of benzofuran derivatives. nih.gov

| Spectroscopic Technique | Information Obtained | Application in Benzofuran Chemistry | Reference |

| 1D and 2D NMR | Connectivity of atoms, chemical environment of nuclei. | Structural elucidation of novel benzofuran derivatives. | nih.gov |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition. | Confirmation of molecular formula. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural information. | Structural confirmation and identification of substructures. | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design

Several AI platforms are being developed to facilitate these processes:

| AI Platform | Function | Key Features | Reference |

| ChemCopilot | Process optimization | Predictive analytics for reaction outcomes. | chemcopilot.com |

| IBM RXN for Chemistry | Reaction prediction | Predicts chemical reactions and retrosynthetic pathways. | chemcopilot.com |

| Atomwise | Drug discovery | Predicts binding affinity of small molecules to proteins. | chemcopilot.com |

| DeepChem | Open-source library | Framework for building and training AI models on chemical data. | chemcopilot.com |

Computational Chemistry for Predictive Reactivity and Property Assessment

Computational chemistry provides a powerful toolkit for investigating the electronic structure, reactivity, and properties of molecules at the atomic level. These methods can complement experimental studies and provide valuable insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT): DFT calculations are widely used to predict a variety of molecular properties, including:

Geometric structures: Optimizing the three-dimensional arrangement of atoms.

Reaction mechanisms: Elucidating the step-by-step process of a chemical reaction. bohrium.com

Spectroscopic properties: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Electronic properties: Calculating properties such as molecular orbital energies and charge distributions to understand reactivity.

Molecular Docking: This computational technique is used to predict the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. nih.govresearchgate.net It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

These computational methods are instrumental in the rational design of new this compound derivatives with tailored properties.

Exploration of Novel Chemical Transformations and Reactions

The benzofuran scaffold is a versatile platform for further chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. mdpi.comsemanticscholar.orgchemrxiv.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical modification of organic molecules. mdpi.comsemanticscholar.orgchemrxiv.org Research in this area will focus on developing new catalytic systems for the selective functionalization of different C-H bonds in the this compound core.

Radical Reactions: Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex benzofuran derivatives that may be difficult to access through other methods. nih.govrsc.org

Transamidation Reactions: Transamidation provides a method for diversifying the amide moiety of benzofuran-2-carboxamides, allowing for the synthesis of a library of related compounds for structure-activity relationship studies. semanticscholar.orgchemrxiv.orgchemrxiv.org

Ring-Closing Metathesis: This powerful reaction can be used to construct the benzofuran ring system and introduce various substituents. acs.org

The exploration of these and other novel chemical transformations will continue to expand the chemical space accessible from this compound, leading to the discovery of new compounds with interesting biological and material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.